molecular formula C23H19NO B14217750 N,N-Dibenzyl-3-phenylprop-2-ynamide CAS No. 823188-99-4

N,N-Dibenzyl-3-phenylprop-2-ynamide

Cat. No.: B14217750
CAS No.: 823188-99-4
M. Wt: 325.4 g/mol
InChI Key: QLLIVSONIFIMGO-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-3-phenylprop-2-ynamide is a specialized ynamide compound characterized by a propargylamide backbone (CH₂–C≡C–N) with two benzyl substituents on the nitrogen atom and a phenyl group at the C3 position. Ynamides, featuring an alkyne adjacent to an amide, are notable for their unique reactivity in click chemistry, ligand design, and transition-metal-catalyzed reactions.

Properties

CAS No.

823188-99-4

Molecular Formula

C23H19NO

Molecular Weight

325.4 g/mol

IUPAC Name

N,N-dibenzyl-3-phenylprop-2-ynamide

InChI

InChI=1S/C23H19NO/c25-23(17-16-20-10-4-1-5-11-20)24(18-21-12-6-2-7-13-21)19-22-14-8-3-9-15-22/h1-15H,18-19H2

InChI Key

QLLIVSONIFIMGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C#CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-3-phenylprop-2-ynamide typically involves the reaction of 3-phenylprop-2-ynoic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-3-phenylprop-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N,N-Dibenzyl-3-phenylprop-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-3-phenylprop-2-ynamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

N,N-Dibutyl-2-methyl-3-phenylpropanamide (CAS: 91424-87-2)

  • Structural Differences :
    • Substituents: Dibutyl groups (linear alkyl chains) vs. dibenzyl groups (aromatic) on the nitrogen.
    • Backbone: Saturated propanamide (CH₂–CH₂–CO–N) vs. ynamide (CH₂–C≡C–N).
    • Additional Groups: 2-methyl substituent in the analog vs. a phenyl group at C3 in the target compound.
  • The ynamide’s triple bond increases electrophilicity, making it more reactive in cycloaddition or cross-coupling reactions compared to the saturated analog .
Table 1: Key Structural and Functional Comparisons
Property N,N-Dibenzyl-3-phenylprop-2-ynamide N,N-Dibutyl-2-methyl-3-phenylpropanamide
Backbone Propargylamide (ynamide) Propanamide (saturated)
N-Substituents Dibenzyl Dibutyl
Reactivity High (alkyne-driven) Moderate
Potential Applications Click chemistry, catalysis Surfactants, polymer precursors

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structural Differences :
    • Backbone: Benzamide (aromatic ring directly attached to amide) vs. propargylamide.
    • Functional Groups: Hydroxy and dimethyl groups on the N-substituent vs. dibenzyl groups.
  • Functional Implications :
    • The hydroxy-dimethyl group in the analog enables N,O-bidentate coordination to metals, useful in catalytic C–H activation. In contrast, the ynamide’s alkyne may act as a π-acid ligand or participate in alkyne insertion reactions .

N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide (CAS: 746611-99-4)

  • Structural Differences :
    • Backbone: Propanamide (saturated) vs. ynamide.
    • Substituents: Benzimidazole and diphenyl groups vs. dibenzyl and phenyl groups.
  • Functional Implications :
    • The benzimidazole moiety in the analog enhances binding to biological targets (e.g., kinases), while the ynamide’s alkyne offers orthogonal reactivity for bioconjugation or polymer synthesis .

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